AZD0328 is a synthetic compound classified as an α7 neuronal nicotinic acetylcholine receptor (α7 nAChR) agonist. [, ] While initially investigated for its potential in treating Alzheimer's disease, AZD0328 serves as a valuable tool in preclinical research for understanding the role of α7 nAChRs in various neurological and cognitive processes. [, ] This analysis focuses solely on the scientific aspects of AZD0328, excluding any drug-related information.
This compound is classified under spirocyclic compounds and specifically falls into the category of bicyclic nitrogen-containing heterocycles. Its structure suggests potential applications in pharmaceuticals, particularly in the development of novel therapeutic agents due to its intricate ring system and functional groups.
The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- can be approached through several methodologies:
The molecular structure of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is characterized by:
X-ray crystallography could be employed to elucidate the precise three-dimensional arrangement of atoms within this compound.
The chemical reactivity of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- can involve various transformations:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- is not fully elucidated but may involve:
Further studies are needed to clarify its precise mechanism and therapeutic potential.
The physical and chemical properties of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- include:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide additional insights into these properties.
The applications of Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)- extend into several scientific fields:
The spirocyclic alkaloid mimic Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] features a unique three-dimensional structure where a furopyridine ring system is orthogonally fused to a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold via a spiro carbon center. The (2'R)-enantiomer (CAS 220099-91-2), commercially designated AZD0328, has garnered significant research interest due to its potent and selective agonism of α7 nicotinic acetylcholine receptors (α7 nAChRs). This receptor specificity underpins its therapeutic potential for cognitive disorders, including Alzheimer's disease and schizophrenia [1] [5]. The molecular framework (C₁₃H₁₆N₂O, MW 216.28) imposes significant synthetic challenges, primarily due to:
Table 1: Key Physicochemical Properties of (2'R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
Property | Value | Conditions/Prediction Method |
---|---|---|
Molecular Formula | C₁₃H₁₆N₂O | - |
Molecular Weight | 216.28 g/mol | - |
Boiling Point | 361.1 ± 42.0 °C | Predicted |
Density | 1.26 ± 0.1 g/cm³ | Predicted |
pKa | 9.59 ± 0.20 | Predicted |
LogP | 1.57 | - |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7